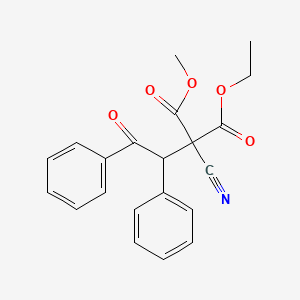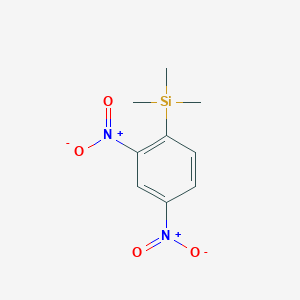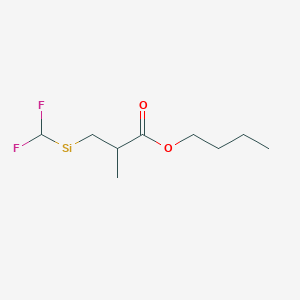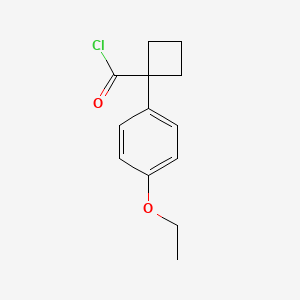
1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This compound features a cyclobutane ring substituted with a 4-ethoxyphenyl group and a carbonyl chloride group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or through the reduction of cyclobutanones.
Introduction of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions using ethoxybenzene as a starting material.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethoxyphenyl group can undergo oxidation reactions to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and mild temperatures.
Reduction: Reagents like LiAlH4 or NaBH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4 or CrO3; conditions include acidic or basic media and controlled temperatures.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
Phenolic Derivatives: Formed from oxidation reactions.
科学的研究の応用
1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic centers in biomolecules, potentially affecting their function. The ethoxyphenyl group may also interact with hydrophobic regions of proteins and other macromolecules, influencing their structure and activity.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride: Similar structure but with a chlorine atom instead of an ethoxy group.
1-(4-Methoxyphenyl)cyclobutane-1-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Methylphenyl)cyclobutane-1-carbonyl chloride: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
1-(4-Ethoxyphenyl)cyclobutane-1-carbonyl chloride is unique due to the presence of the ethoxy group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs.
特性
CAS番号 |
63201-27-4 |
|---|---|
分子式 |
C13H15ClO2 |
分子量 |
238.71 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C13H15ClO2/c1-2-16-11-6-4-10(5-7-11)13(12(14)15)8-3-9-13/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
ATGFLLLYRNMQQB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CCC2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)


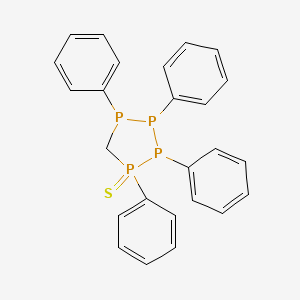
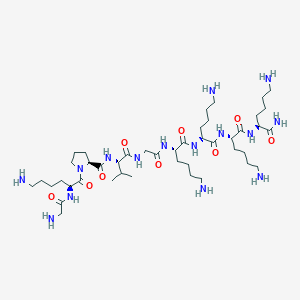
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)

